molecular formula C10H13BrO2 B2861397 3-(3-Bromo-4-methoxyphenyl)propan-1-ol CAS No. 1000530-47-1

3-(3-Bromo-4-methoxyphenyl)propan-1-ol

Cat. No.: B2861397
CAS No.: 1000530-47-1
M. Wt: 245.116
InChI Key: ANVIDQUKPNLNIR-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 g/mol . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde, which is then subjected to a Grignard reaction with propylmagnesium bromide to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways .

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVIDQUKPNLNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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